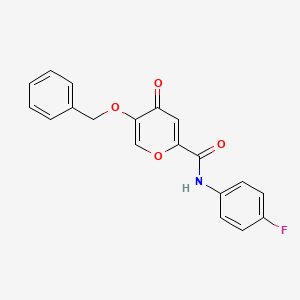

5-(benzyloxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-4-oxo-5-phenylmethoxypyran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FNO4/c20-14-6-8-15(9-7-14)21-19(23)17-10-16(22)18(12-25-17)24-11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHHBWDRJVSMMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=COC(=CC2=O)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide generally involves multi-step procedures that start from simpler building blocks. The following is a simplified outline of one possible synthetic route:

Formation of the Pyran Ring: Begin with a suitable precursor such as a substituted phenol which undergoes cyclization to form the pyran ring.

Introduction of the Benzyloxy Group: This step involves the etherification of the intermediate with benzyl alcohol, typically in the presence of a strong acid catalyst.

Attachment of the Carboxamide Group: The carboxamide functionality is introduced via amidation, where a suitable carboxylic acid derivative reacts with an amine.

Fluorination: The final fluorination step introduces the 4-fluorophenyl group, which might require specific reagents such as Selectfluor or N-fluorobenzenesulfonimide under mild conditions.

Industrial Production Methods

For industrial-scale production, these reactions must be optimized for high yield and purity. This might involve the use of continuous flow reactors for precise control of reaction conditions or employing green chemistry principles to minimize environmental impact. Techniques such as chromatography or crystallization are often employed for purification at the end of synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidative transformations due to the presence of the benzyloxy group, which is susceptible to attack by oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: Reduction reactions might target the carboxamide group, with agents like lithium aluminum hydride converting it to an amine.

Substitution: The aromatic ring with the fluorine substituent is a site for electrophilic aromatic substitution. This could include nitration or halogenation reactions.

Common Reagents and Conditions

Oxidation: Reagents such as KMnO4 or CrO3 under acidic conditions.

Reduction: LiAlH4 or H2/Pd-C under mild conditions.

Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the conditions. For example, oxidative cleavage of the benzyloxy group might yield benzaldehyde derivatives, while reduction of the carboxamide yields amine derivatives.

Scientific Research Applications

5-(Benzyloxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide has diverse research applications:

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Potential inhibitor in enzymatic studies due to its unique structure.

Medicine: Explored for its pharmacological potential in drug design, especially for anti-inflammatory or anticancer activities.

Industry: Utilized in the manufacture of specialty chemicals, where its specific properties are needed.

Mechanism of Action

The compound’s mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and stability within biological systems. Its effects can be attributed to its ability to modulate biological pathways, possibly by inhibiting key enzymes or binding to receptor sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Note: Molecular weight for estimated based on structural analogy.

Key Comparative Insights

Heterocyclic Core Variations

- Pyran vs. Thiazole/Thiophene : The target’s pyran ring (with a 4-oxo group) differs from thiazole (in ) and thiophene (in ) cores. Pyran’s oxygen atom may enhance polarity, while thiazole/thiophene’s sulfur could influence electronic properties and binding interactions .

- Tetrahydropyrimidine : Compound 50 features a saturated pyrimidine ring, offering conformational rigidity compared to the planar pyran system.

Substituent Effects

- Fluorophenyl vs.

- Dual Fluorophenyl Groups : Compound 5 contains two 4-fluorophenyl groups, which may increase lipophilicity and metabolic stability compared to the target’s single fluorophenyl moiety.

Biological Activity

5-(Benzyloxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide is a synthetic compound belonging to the class of pyran derivatives, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 5-(benzyloxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide is with a molecular weight of approximately 321.31 g/mol. The compound features a pyran ring, a benzyloxy group, and a fluorophenyl moiety, which contribute to its unique chemical properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The benzyloxy group enhances hydrophobic interactions, while the carboxamide functionality allows for hydrogen bonding with target sites. This structural arrangement facilitates the modulation of enzymatic activity, particularly in pathways related to cancer progression and inflammation.

Anticancer Properties

Research indicates that 5-(benzyloxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide exhibits significant anticancer activity through the inhibition of Src kinase. Src family kinases (SFKs) are crucial in various signaling pathways associated with cancer cell proliferation and survival. Inhibiting these kinases can lead to reduced tumor growth and metastasis .

Case Study : A study synthesized several derivatives of 5-(benzyloxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide and evaluated their inhibitory effects on SFKs in vitro. The results demonstrated that certain derivatives showed IC50 values in the low micromolar range, indicating potent inhibition .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Research Findings : In vitro studies have shown that treatment with this compound reduces the production of TNF-alpha and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent.

Comparative Biological Activity Table

Therapeutic Applications

Given its biological activities, 5-(benzyloxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide has potential therapeutic applications in:

- Cancer Treatment : As a lead compound for developing Src kinase inhibitors.

- Anti-inflammatory Drugs : For managing chronic inflammatory diseases.

- Drug Development : As a scaffold for synthesizing novel compounds targeting specific pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.